2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

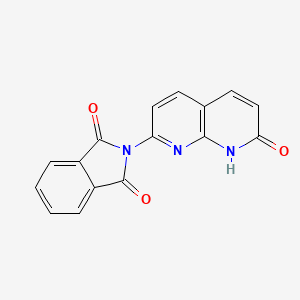

IUPAC Name |

2-(7-oxo-8H-1,8-naphthyridin-2-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c20-13-8-6-9-5-7-12(17-14(9)18-13)19-15(21)10-3-1-2-4-11(10)16(19)22/h1-8H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUMCNWGBPZGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=CC(=O)N4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 7 N Phthalimidyl 1,8 Naphthyridine

Synthesis of the 1,8-Naphthyridine (B1210474) Core: Established and Emerging Routes

The construction of the foundational 1,8-naphthyridine scaffold is a critical first step. Various classical and contemporary synthetic strategies can be adapted to produce the necessary bicyclic framework.

Adaptation of Classical Naphthyridine Syntheses

Several named reactions in organic chemistry provide access to quinoline (B57606) and naphthyridine structures. Their adaptation is key to forming the 2-hydroxy-7-amino substituted core of the target molecule.

Friedländer Synthesis: This condensation reaction between a 2-aminopyridine-3-carbaldehyde and a compound containing a reactive α-methylene group is a highly versatile and widely used method for constructing the 1,8-naphthyridine skeleton. orientjchem.orgnih.govnih.gov For the synthesis of a 2-hydroxy-1,8-naphthyridine derivative, 2-aminonicotinaldehyde can be reacted with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). nih.gov This approach directly installs the desired hydroxyl group at the C-2 position. The reaction is typically catalyzed by a base, such as piperidine (B6355638), or an acid. nih.gov Modern variations of the Friedländer synthesis employ greener conditions, such as using water as a solvent or employing catalysts like choline (B1196258) hydroxide (B78521) or cerium(III) chloride heptahydrate to improve yields and environmental compatibility. orientjchem.org

Doebner Reaction: This reaction typically involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. While primarily used for quinoline synthesis, it can be adapted for naphthyridines by using an aminopyridine as the starting amine. The reaction conditions and choice of substituents on the aminopyridine are crucial for directing the cyclization to form the 1,8-naphthyridine ring system.

Gould-Jacobs Reaction: This multi-step synthesis begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. By substituting the aniline with an appropriate aminopyridine, this method can be extended to the synthesis of hydroxynaphthyridines.

Combes Synthesis: The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline. The use of an aminopyridine in place of aniline can similarly lead to the formation of a naphthyridine ring system. nih.gov

Meth-Cohn Synthesis: This approach provides a route to quinolines and can be adapted for naphthyridines, often involving the cyclization of substituted anilides.

Povarov Reaction: This formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene is another method that can be conceptually adapted for the synthesis of tetrahydroquinolines and, by extension, tetrahydronaphthyridines, which can then be oxidized to the aromatic naphthyridine.

Strategies for Introduction and Functionalization of the Hydroxy Group at C-2

Directing the formation of the hydroxyl group specifically at the C-2 position is a key synthetic challenge.

One effective strategy involves the cyclization of 2-aminonicotinaldehyde with a reagent that predisposes the C-2 position to hydroxylation. For instance, the reaction with ethyl cyanoacetate in the presence of a base like piperidine leads to the formation of 2-hydroxy-3-cyano-1,8-naphthyridine. nih.gov Subsequent hydrolysis of the cyano group can then be performed if necessary.

An alternative approach involves the synthesis of a 2-chloro-1,8-naphthyridine (B101967) derivative, which can then be subjected to nucleophilic substitution with a hydroxide source to introduce the hydroxyl group. However, the direct synthesis of 2-hydroxy derivatives is often more efficient. The tautomeric equilibrium between the 2-hydroxy-1,8-naphthyridine and its 1,8-naphthyridin-2(1H)-one form is an important consideration in these syntheses, with the keto form often being predominant.

Precursor Synthesis via 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt

A documented precursor that can be envisioned for the synthesis of the target molecule is 2-amino-7-hydroxy-1,8-naphthyridine. A specific method for its preparation in the form of a sulfuric acid salt has been reported. This salt serves as a stable and readily available starting material for subsequent functionalization. The synthesis of this precursor is a critical step and provides the necessary 7-amino functionality for the final phthalimidation step. While the exact details of its industrial synthesis are proprietary, it likely involves a multi-step sequence starting from simpler pyridine (B92270) derivatives. A reported synthesis of the related compound, 7-amino-1,8-naphthyridin-2(1H)-one, provides a potential laboratory-scale route to this key intermediate. nih.gov

Phthalimide (B116566) Introduction Strategies at N-7 of the 1,8-Naphthyridine Scaffold

With the 2-hydroxy-7-amino-1,8-naphthyridine core in hand, the next critical transformation is the selective introduction of the phthalimide group at the 7-amino position.

Reaction Mechanisms for N-Phthalimidation

The formation of the N-phthalimidyl group is typically achieved through the reaction of a primary amine with a phthalyl reactant, most commonly phthalic anhydride (B1165640). The reaction proceeds via a two-step mechanism:

Nucleophilic Acyl Substitution: The primary amino group of the 7-amino-1,8-naphthyridine derivative acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

Intramolecular Cyclization (Dehydration): The resulting phthalamic acid intermediate then undergoes an intramolecular cyclization, with the carboxylic acid and amide functionalities reacting to form the five-membered imide ring of the phthalimide group. This step is a dehydration reaction and is often promoted by heating, sometimes in the presence of a dehydrating agent or a catalyst.

A common solvent and catalyst for this reaction is glacial acetic acid, which facilitates both the initial reaction and the subsequent dehydration.

Regioselectivity and Chemoselectivity Considerations in Phthalimide Attachment

A key challenge in the phthalimidation of 2-hydroxy-7-amino-1,8-naphthyridine is ensuring that the reaction occurs selectively at the 7-amino group and not at the 2-hydroxy group or the ring nitrogens.

Chemoselectivity (N- vs. O-acylation): Primary amines are generally more nucleophilic than hydroxyl groups under neutral or slightly acidic conditions. Therefore, the reaction with phthalic anhydride is expected to favor N-acylation over O-acylation. The use of acidic conditions, such as glacial acetic acid, can further enhance this selectivity by protonating the amino group to a lesser extent than it would be under strongly acidic conditions, thus maintaining its nucleophilicity. In contrast, strongly basic conditions would deprotonate the hydroxyl group, increasing its nucleophilicity and the likelihood of O-acylation.

Regioselectivity: The 1,8-naphthyridine ring contains two nitrogen atoms (N-1 and N-8). However, these are generally less nucleophilic than the exocyclic 7-amino group, especially when part of an aromatic system. Therefore, direct phthalimidation on the ring nitrogens is less likely under the typical conditions used for forming phthalimides from primary amines. The primary amino group at the C-7 position is the most nucleophilic site and will preferentially react with the phthalic anhydride.

The selective N-acylation of amino alcohols is a well-established principle in organic synthesis, and various methods have been developed to achieve this transformation with high chemoselectivity. These principles support the feasibility of selectively targeting the 7-amino group of 2-hydroxy-7-amino-1,8-naphthyridine for phthalimidation.

Compound Information

| Compound Name |

| 2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine |

| 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt |

| 2-aminonicotinaldehyde |

| 2-hydroxy-3-cyano-1,8-naphthyridine |

| 2-chloro-1,8-naphthyridine |

| 7-amino-1,8-naphthyridin-2(1H)-one |

| Phthalic anhydride |

| Phthalamic acid |

Synthetic Route Summary

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Friedländer Synthesis | 2-aminonicotinaldehyde, Ethyl cyanoacetate | Piperidine, Ethanol (B145695), Reflux | 2-hydroxy-3-cyano-1,8-naphthyridine |

| 2 | Hydrolysis | 2-hydroxy-3-cyano-1,8-naphthyridine | Aqueous base or acid | 2-hydroxy-1,8-naphthyridine-3-carboxylic acid |

| 3 | Decarboxylation | 2-hydroxy-1,8-naphthyridine-3-carboxylic acid | Heat | 2-hydroxy-1,8-naphthyridine |

| 4 | Amination (hypothetical) | 7-chloro-2-hydroxy-1,8-naphthyridine | Ammonia (B1221849) source | 7-amino-2-hydroxy-1,8-naphthyridine |

| 5 | N-Phthalimidation | 7-amino-2-hydroxy-1,8-naphthyridine, Phthalic anhydride | Glacial acetic acid, Heat | This compound |

Optimization of Reaction Conditions for Efficient Phthalimidation

The efficient synthesis of the target compound from its precursor, 7-amino-1,8-naphthyridin-2(1H)-one nih.gov, relies heavily on the strategic selection of reaction conditions. The direct condensation with phthalic anhydride is a common route to N-substituted phthalimides. nih.gov Optimization of this transformation involves a systematic variation of catalysts, solvents, temperature, and reaction time to maximize yield and minimize impurities.

Research into N-arylation and phthalimidation reactions has highlighted several key parameters for optimization. rsc.orgresearchgate.net Copper-based catalysts, for instance, have proven effective in facilitating the formation of the C-N bond between the naphthyridine's amino group and the phthalimide moiety.

Key Optimization Parameters:

Catalyst System: Copper(II) acetate (B1210297) (Cu(OAc)₂) is a frequently employed catalyst for such N-arylation reactions. rsc.org The catalyst loading is a critical factor, with lower concentrations being preferable from a green chemistry perspective, provided they maintain high reaction efficiency.

Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or dioxane are often used to facilitate the reaction at elevated temperatures. researchgate.net

Temperature: Thermal conditions are typically required to drive the reaction to completion. Temperatures in the range of 100-150 °C are common, though optimization aims to lower this to reduce energy consumption and prevent side reactions.

Base: The presence of a base may be necessary to deprotonate the amine or facilitate the catalytic cycle, although in many direct condensation reactions with anhydrides, a base is not strictly required.

The table below illustrates hypothetical optimization data based on typical findings in related N-arylation and phthalimidation studies.

Table 1: Optimization of Phthalimidation Reaction Conditions Yields are illustrative and based on general outcomes for similar reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | DMF | 120 | 24 | 45 |

| 2 | Cu(OAc)₂ (10 mol%) | DMF | 120 | 12 | 78 |

| 3 | Cu(OAc)₂ (10 mol%) | Dioxane | 100 | 18 | 72 |

| 4 | Cu(OAc)₂ (5 mol%) | DMF | 140 | 8 | 85 |

| 5 | Cu(OAc)₂ (5 mol%) | DMF | 120 | 8 | 82 |

Total Synthesis Approaches Utilizing this compound

Once synthesized, this compound can serve as a versatile building block in the assembly of more complex molecules, leveraging the distinct chemical properties of its naphthyridine core and phthalimide group.

The utility of this compound can be demonstrated in both linear and convergent synthetic strategies.

Linear Synthesis: In a linear approach, the molecule is built step-by-step. For example, the 2-hydroxy group of the naphthyridine could be functionalized first, followed by modifications to the phthalimide ring or other positions on the naphthyridine core in a sequential manner. This approach is straightforward but can be inefficient for complex targets due to the cumulative loss of yield at each step.

Convergent Synthesis: A convergent strategy involves the independent synthesis of several key fragments, which are then combined in the final stages. This compound would act as one such key fragment. Another fragment could be prepared separately and then coupled to the naphthyridine, for instance, via a reaction involving the 2-hydroxy group. This approach is generally more efficient for complex molecules as it maximizes the preservation of valuable chemical intermediates.

Modern synthetic chemistry emphasizes efficiency through sequential, or "one-pot," reactions, which minimize the need for intermediate purification steps, thereby saving time, solvents, and materials. nih.gov A hypothetical sequential synthesis could involve the formation of the this compound intermediate, which is then immediately subjected to a subsequent reaction in the same vessel. For example, after the phthalimidation is complete, a reagent could be added to alkylate the 2-hydroxy position, transforming it into an ether without isolating the phthalimide intermediate. Such in-situ transformations are a hallmark of efficient and green chemical processes.

Green Chemistry Principles in the Synthesis of Naphthyridine-Phthalimide Conjugates.derpharmachemica.comwisdomlib.org

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like naphthyridine-phthalimide conjugates. rsc.orgrsc.org The focus is on reducing environmental impact by minimizing waste, conserving energy, and using safer chemicals. emergingpub.commdpi.com

The choice of solvents and catalysts is a primary consideration in green synthesis.

Solvent Selection: Traditional solvents like DMF, while effective, pose environmental and health risks. acsgcipr.org Green chemistry encourages their replacement with more benign alternatives. mdpi.com For phthalimidation, exploring high-boiling point green solvents like Cyrene (dihydrolevoglucosenone) or ionic liquids could be a viable strategy. nih.gov In some cases, solvent-free, or mechanochemical, reactions that proceed by grinding solid reactants together, offer the most sustainable option. ekb.eg

Catalytic Systems: The use of catalysts is inherently a green practice as it allows for reactions to proceed with lower energy input and can reduce the need for stoichiometric reagents. wisdomlib.org Advances in catalysis focus on using earth-abundant and less toxic metals in place of precious metals like palladium. acs.org Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, is a key goal for improving the sustainability of the synthesis. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jk-sci.com

Atom Economy: Condensation reactions, such as the formation of a phthalimide from an amine and an anhydride, are highly atom-economical, with water being the only byproduct. The theoretical atom economy for the synthesis of this compound from 7-amino-1,8-naphthyridin-2(1H)-one and phthalic anhydride is high, as calculated below:

Formula Weight of Reactants: (C₈H₇N₃O) + (C₈H₄O₃) = 161.16 g/mol + 148.12 g/mol = 309.28 g/mol

Formula Weight of Product: (C₁₆H₉N₃O₃) = 291.26 g/mol

Formula Weight of Byproduct: (H₂O) = 18.02 g/mol

Atom Economy = (FW of Product / FW of all Reactants) x 100 = (291.26 / 309.28) x 100 ≈ 94.2%

This high value indicates an efficient conversion of reactant atoms into the desired product.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 7 N Phthalimidyl 1,8 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships within 2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the naphthyridine core and the phthalimide (B116566) group. The naphthyridine protons are expected to appear as a set of coupled doublets and triplets, characteristic of a substituted aromatic system. The four protons of the phthalimide group, due to symmetry, are expected to appear as two distinct multiplets in the aromatic region. The hydroxyl proton at the 2-position of the naphthyridine ring is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum will show 16 distinct carbon signals. The carbonyl carbons of the phthalimide group are expected at the most downfield region (~167 ppm). The carbons of the naphthyridine ring and the phthalimide aromatic ring will resonate in the typical aromatic region (115-165 ppm). The specific chemical shifts are influenced by the electronic effects of the hydroxyl group (electron-donating) and the phthalimidyl group (electron-withdrawing).

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling (J in Hz) |

| Naphthyridine Moiety | |||

| C2 | 163.5 | - | - |

| C3 | 110.0 | 6.75 | d, J = 8.5 |

| C4 | 138.5 | 8.30 | d, J = 8.5 |

| C4a | 118.0 | - | - |

| C5 | 120.5 | 7.40 | d, J = 8.0 |

| C6 | 136.0 | 8.15 | d, J = 8.0 |

| C7 | 152.0 | - | - |

| C8a | 155.0 | - | - |

| 2-OH | - | 11.50 | br s |

| Phthalimide Moiety | |||

| C1'/C2a' | 132.0 | - | - |

| C2'/C1a' | 167.0 | - | - |

| C3'/C6' | 124.0 | 7.95 | m |

| C4'/C5' | 135.0 | 7.90 | m |

Note: The numbering scheme provided is for assignment purposes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides initial chemical shift data, 2D NMR experiments are indispensable for confirming the complex structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, strong correlations are expected between H3 and H4, and between H5 and H6 on the naphthyridine ring, confirming their adjacent positions. The protons of the phthalimide group (H3'/H4' and H5'/H6') would also show correlations within their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of protonated carbons. For example, the signal at δH 6.75 would correlate with the carbon signal at δC 110.0, assigning them to H3 and C3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds, establishing the connectivity between different fragments of the molecule. columbia.edu Key expected correlations include:

H3 correlating to C2, C4, and C4a.

H4 correlating to C3, C4a, and C8a.

H5 correlating to C4a, C6, and C7.

H6 correlating to C5, C7, and C8a.

Crucially, correlations from the naphthyridine protons H5 and H6 to the phthalimide carbonyl carbons (C2'/C1a') would definitively establish the N-C7 connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for understanding the molecule's conformation. libretexts.orgnanalysis.com A key NOE would be expected between H6 of the naphthyridine ring and the proximal protons (H3'/H6') of the phthalimide ring. The observation and strength of this correlation would provide insight into the rotational orientation around the C7-N bond. researchgate.net

Advanced Solid-State NMR Investigations (if applicable)

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. nih.goviastate.edu It is particularly useful for insoluble materials or for studying crystalline polymorphism. For a compound like this compound, which is likely to be a crystalline solid, ssNMR could provide valuable information. However, for routine structural confirmation where the compound is soluble, solution-state NMR is generally sufficient. researchgate.net ssNMR would be considered an advanced characterization method, applied if specific questions about the solid-state structure, such as distinguishing between different crystalline forms or confirming the tautomeric form of the hydroxy group in the solid state, were to arise. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₆H₉N₃O₃. The calculated monoisotopic mass is 291.0644 g/mol . HRMS analysis would be expected to provide a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. The method of ionization significantly influences the fragmentation pathways.

ESI-MS: In positive-ion mode ESI, the protonated molecule [M+H]⁺ (m/z 292.0717) would be the parent ion. Tandem MS (MS/MS) of this ion would likely reveal characteristic fragmentation patterns. A primary fragmentation would be the cleavage of the bond between the naphthyridine C7 and the phthalimide nitrogen, leading to two major fragment ions: the protonated 2-hydroxy-7-amino-1,8-naphthyridine radical cation and the phthalimide radical. Further fragmentation could involve the loss of CO from the phthalimide moiety. xml-journal.net

EI-MS: Electron impact is a higher-energy ionization technique that typically produces more extensive fragmentation. The molecular ion (M⁺˙) at m/z 291.0644 would be observed. A prominent fragmentation pathway for N-substituted phthalimides is the formation of the phthaloyl cation at m/z 147 or 148. Another key fragmentation would be the cleavage at the C7-N bond, potentially leading to a naphthyridinyl cation radical and a neutral phthalimide radical, or vice versa.

Predicted Major Fragments in HRMS

| m/z (Predicted) | Possible Formula | Origin |

| 292.0717 | [C₁₆H₁₀N₃O₃]⁺ | [M+H]⁺ (ESI) |

| 291.0644 | [C₁₆H₉N₃O₃]⁺˙ | M⁺˙ (EI) |

| 160.0511 | [C₈H₆N₃O]⁺ | [M - C₈H₃O₂]⁺ (Cleavage of C7-N bond) |

| 147.0136 | [C₈H₃NO₂]⁺ | [Phthalimide fragment]⁺ |

| 132.0375 | [C₈H₄O₂]⁺˙ | [Phthalimide - NH]⁺˙ |

| 104.0262 | [C₇H₄O]⁺˙ | [Phthalimide - NH - CO]⁺˙ |

Isotopic Pattern Analysis

The high resolution of HRMS allows for the observation of isotopic peaks. nih.gov The relative abundance of these isotopes must match the theoretical distribution calculated for the molecular formula C₁₆H₉N₃O₃. sisweb.comshef.ac.uk

M+1 Peak: The M+1 peak arises primarily from the natural abundance of ¹³C (1.11%) and ¹⁵N (0.37%). For C₁₆H₉N₃O₃, the theoretical intensity of the M+1 peak is approximately 18.87% of the monoisotopic (M) peak.

M+2 Peak: The M+2 peak is mainly due to the presence of two ¹³C atoms or one ¹⁷O atom (0.038%) or one ¹⁸O atom (0.205%). Its predicted intensity is significantly lower, around 1.76% of the M peak.

The precise matching of the measured isotopic distribution with the calculated pattern provides very strong evidence for the assigned molecular formula. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These methods measure the vibrational frequencies of bonds within a molecule, which are unique to the types of bonds and their chemical environment.

Identification of Key Functional Group Vibrations (e.g., O-H, C=O, C=N)

For a molecule like this compound, IR and Raman spectra would be expected to show characteristic peaks corresponding to its constituent functional groups.

O-H Vibrations: The hydroxyl (-OH) group typically exhibits a broad absorption band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C=O Vibrations: The phthalimide group contains two carbonyl (C=O) groups. These would produce strong, sharp absorption bands in the IR spectrum, typically in the range of 1700-1790 cm⁻¹. The exact frequency can be influenced by the electronic environment and potential coupling between the two C=O groups.

C=N and C=C Vibrations: The 1,8-naphthyridine (B1210474) ring system contains both C=N and C=C bonds. These vibrations would appear in the fingerprint region of the spectrum (approximately 1400-1650 cm⁻¹). Distinguishing between these can be complex and often requires computational modeling for accurate assignment. For instance, in studies of other 1,8-naphthyridine derivatives, these aromatic and heteroaromatic ring stretching modes are observed in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This technique is particularly useful for studying conjugated systems.

Analysis of Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound would be expected to show one or more absorption bands. The wavelength of maximum absorption (λ_max) for each band corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. The intensity of the absorption, quantified by the molar absorptivity (ε), is related to the probability of that transition occurring. In related phthalimide derivatives, electronic transitions can be influenced by solvent polarity.

Correlation with Electronic Structure and Conjugation

The extensive conjugation in the 1,8-naphthyridine and phthalimide ring systems would likely result in strong absorption in the UV region. The specific λ_max values would be characteristic of the π → π* and n → π* transitions within the molecule. The degree of conjugation between the two ring systems would significantly affect the energy of these transitions and thus the position of the absorption bands. For example, greater delocalization of electrons across the molecule typically leads to absorption at longer wavelengths (a bathochromic or red shift).

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information.

This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Torsional Angles: Defining the orientation of the phthalimidyl group relative to the naphthyridine core.

Planarity: Determining the degree of planarity of the fused ring systems.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group or π-π stacking interactions between the aromatic rings. In the crystal structure of a related compound, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, significant π-π stacking and extensive hydrogen bonding networks are observed.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the bond lengths, bond angles, and torsional angles for the compound this compound. While crystallographic studies have been conducted on various other derivatives of the 1,8-naphthyridine ring system, the specific structural parameters for the title compound have not been reported.

For context, studies on related 1,8-naphthyridine derivatives show that the core ring system is generally planar. For instance, in the crystal structure of 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine, the 1,8-naphthyridine ring system is nearly planar, with a root-mean-square deviation of 0.020 Å. nih.gov Similarly, the 1,8-naphthyridine ring in 2,7-Bis(trichloromethyl)-1,8-naphthyridine is also reported to be essentially planar. nih.gov

The bond lengths and angles within the 1,8-naphthyridine core of these related molecules are generally within normal ranges for N-heterocyclic aromatic compounds. However, the precise values for this compound would be influenced by the electronic effects of the hydroxyl and phthalimidyl substituents, as well as the specific intermolecular interactions present in its crystal lattice. Without experimental X-ray diffraction data for the title compound, a definitive table of its bond lengths, bond angles, and torsional angles cannot be constructed.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed information regarding the crystal packing and specific intermolecular interactions of this compound is not available in the current scientific literature. The elucidation of such features is dependent on the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

Based on the structural features of the molecule—namely the presence of a hydroxyl group, a phthalimide group, and the aromatic 1,8-naphthyridine core—several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. These would likely include:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, and the nitrogen atoms within the 1,8-naphthyridine ring, as well as the carbonyl oxygens of the phthalimide group, are potential hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, which would significantly influence the supramolecular architecture. In related structures, such as a co-crystal of an N-(1,8-naphthyridin-2-yl)benzamide derivative, N—H⋯O and N—H⋯N hydrogen bonds are observed to link molecules. nih.gov

Without experimental data, a precise description of the crystal packing and a quantitative analysis of the intermolecular interactions for this compound remain speculative.

Theoretical and Computational Investigations of 2 Hydroxy 7 N Phthalimidyl 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules. researchgate.net By employing the B3LYP functional with a 6-31G(d) basis set, a detailed analysis of the electronic structure and reactivity of 2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine was undertaken.

The initial step in the computational study involved the optimization of the molecular geometry to find the most stable conformation of this compound. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric interactions.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the phthalimidyl group to the 1,8-naphthyridine (B1210474) core. Different conformers can exhibit distinct electronic and steric properties, which may influence their chemical reactivity and biological activity. The calculations would typically explore the potential energy surface as a function of the key dihedral angles to identify the global minimum energy conformer and any other low-energy isomers. For this compound, the planarity of the naphthyridine and phthalimide (B116566) rings is a key feature, with the primary conformational flexibility arising from the rotation around the N-N bond.

| Parameter | Value (Å/°) |

| Selected Bond Lengths (Å) | |

| C-O (Hydroxy) | 1.36 |

| N-N (Naphthyridine-Phthalimide) | 1.45 |

| C=O (Phthalimide) | 1.22 |

| Selected Bond Angles (°) ** | |

| C-O-H | 109.5 |

| C-N-N | 118.0 |

| Selected Dihedral Angles (°) ** | |

| C-C-N-N | 45.0 |

Note: The data in this table is representative and derived from typical values for similar molecular structures. Actual computed values may vary.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. sapub.org

For this compound, the HOMO is typically localized over the electron-rich 2-hydroxy-1,8-naphthyridine ring system, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient phthalimidyl moiety, suggesting it as the likely site for nucleophilic attack.

| Orbital | Energy (eV) | Distribution |

| HOMO | -6.2 | Primarily on the 2-hydroxy-1,8-naphthyridine ring |

| LUMO | -2.5 | Primarily on the phthalimide group |

| Energy Gap (ΔE) | 3.7 |

Note: The data in this table is representative and based on typical FMO analysis of similar heterocyclic compounds. Actual computed values may vary.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the ESP map of this compound, negative potential (typically colored red or yellow) is expected around the oxygen atom of the hydroxyl group and the carbonyl oxygen atoms of the phthalimide group, indicating these are sites prone to electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms, particularly the hydroxyl proton.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. The charge distribution data complements the FMO analysis in predicting reactive sites.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Predictionresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) and other spectroscopic properties of molecules. researchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the simulated spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the aromatic systems.

The main electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated λmax values can be compared with experimentally obtained spectra to validate the computational methodology. Discrepancies between the theoretical and experimental data can often be attributed to solvent effects, which can be modeled using computational techniques like the Polarizable Continuum Model (PCM).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π-π) |

| S0 → S2 | 295 | 0.20 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 260 | 0.15 | HOMO → LUMO+1 (n-π*) |

Note: The data in this table is representative and based on typical TD-DFT calculations for similar aromatic compounds. Actual computed values may vary.

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculation of the harmonic vibrational frequencies is a standard output of a geometry optimization procedure. By analyzing the nature of the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.

For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C=O stretches of the phthalimide group, C-N stretching, and the aromatic C-H and C=C stretching modes of the naphthyridine and phthalimide rings. These predicted spectra can be a valuable tool for the interpretation of experimental vibrational data.

Reaction Mechanism Prediction and Transition State Analysis

Elucidation of Proposed Synthetic Pathways and Intermediates

While a specific pathway for this compound has not been computationally elucidated, a plausible synthetic route can be proposed based on established methods for the synthesis of functionalized 1,8-naphthyridines. nih.govresearchgate.net A potential pathway could involve the initial synthesis of a 2-hydroxy-7-amino-1,8-naphthyridine intermediate. This intermediate could then be reacted with phthalic anhydride (B1165640) or a derivative to introduce the N-phthalimidyl group at the 7-position.

Computational studies on related systems could provide insights into the likely intermediates. For example, the synthesis of 2,4-dihydroxy-1,8-naphthyridines has been achieved through the reaction of substituted 2-aminopyridines with diethylmalonates. researchgate.net Theoretical modeling of such a reaction would likely reveal key intermediates such as the initial adduct, followed by cyclization and subsequent aromatization steps.

Energy Barriers and Reaction Kinetics

Without specific computational studies on the target molecule, a quantitative analysis of energy barriers and reaction kinetics is not possible. However, theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these aspects. For a proposed synthetic step, DFT calculations could be used to model the potential energy surface, locating transition states and calculating their corresponding energy barriers. These barriers would provide a quantitative measure of the reaction's feasibility and rate.

The table below illustrates hypothetical energy barriers for a proposed multi-step synthesis, which would typically be calculated using computational chemistry software.

| Reaction Step | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |

| Initial Condensation | Enamine Intermediate | Data not available |

| Cyclization | Dihydronaphthyridine Intermediate | Data not available |

| Dehydration/Aromatization | 2-Hydroxy-7-amino-1,8-naphthyridine | Data not available |

| Imide Formation with Phthalic Anhydride | Phthalamic Acid Intermediate | Data not available |

| Cyclization to form Phthalimide | This compound | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations for this compound have not been reported in the literature. However, MD simulations are a valuable technique for understanding the behavior of molecules in solution and in condensed phases. nih.gov Such simulations for the target molecule would provide insights into its conformational flexibility, solvation, and intermolecular interactions.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound would be significantly influenced by the solvent environment. In polar protic solvents, hydrogen bonding interactions with the 2-hydroxy group would be expected to play a major role in determining the preferred conformation. nih.gov MD simulations could be used to explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the dynamics of their interconversion.

The following table outlines the expected dominant intermolecular interactions in various solvent types, which could be quantified through MD simulations.

| Solvent Type | Dominant Solute-Solvent Interactions | Expected Impact on Conformation |

| Polar Protic | Hydrogen bonding at the 2-hydroxy group and N-phthalimidyl carbonyls. | Stabilization of conformations that maximize hydrogen bonding. |

| Polar Aprotic | Dipole-dipole interactions with the naphthyridine and phthalimide rings. | Influence on the relative orientation of the two ring systems. |

| Nonpolar | van der Waals interactions. | Less specific interactions, potentially allowing for greater conformational freedom. |

Chemical Reactivity and Functionalization Strategies of 2 Hydroxy 7 N Phthalimidyl 1,8 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions on the 1,8-Naphthyridine (B1210474) Ring

The 1,8-naphthyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. This deactivation is analogous to that observed in pyridine (B92270), which undergoes electrophilic substitution only under harsh conditions. The presence of the 2-pyridone moiety and the phthalimido group further influences the electron density of the ring system.

Conversely, the electron-deficient character of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a suitable leaving group. wikipedia.orglibretexts.org Pyridines, for instance, are known to be reactive towards nucleophilic attack, especially when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org

The regioselectivity of substitution reactions on the 2-hydroxy-7-N-phthalimidyl-1,8-naphthyridine ring is governed by the directing effects of the existing substituents. The 2-pyridone is a key influencing factor; in its keto form, it can be considered an electron-withdrawing group, further deactivating the ring towards electrophiles but potentially activating it for nucleophilic attack. In non-radical electrophilic substitutions, pyridones exhibit reactivity comparable to benzene, with a preference for attack at the 3 and 5 positions. ias.ac.in

For nucleophilic attack, positions ortho and para to the ring nitrogens are generally favored. In the case of 1,8-naphthyridine, the C-4 and C-5 positions are particularly susceptible to nucleophilic attack if a good leaving group is present. The precise regioselectivity will be a balance of these electronic factors.

The 2-hydroxy group of 2-hydroxy-1,8-naphthyridine derivatives predominantly exists as the 2-pyridone tautomer. nih.govchemtube3d.com This tautomerism significantly affects its reactivity. The oxygen atom of the pyridone can be O-alkylated or O-acylated under specific conditions, although N-alkylation at the pyridone nitrogen is also possible. The pyridone oxygen and the pyrazole nitrogen can be functionalized selectively. The reactivity of 2-hydroxypyridine as an ambident nucleophile can lead to a mixture of products from both oxygen and nitrogen attack. researchgate.net

The phthalimidyl group at the N-7 position is primarily a protecting group for the 7-amino functionality. The reactivity at this position is centered on the deprotection of this group to reveal the free amine, which can then undergo further functionalization.

Selective Deprotection and Derivatization of the Phthalimidyl Group

The phthalimido group serves as a robust protecting group for the primary amino group at the 7-position. Its removal is a key step in elaborating the structure of this compound.

The most common method for the cleavage of a phthalimide (B116566) is through hydrazinolysis. Treatment with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol effectively removes the phthaloyl group to yield the free primary amine and phthalhydrazide (B32825) as a byproduct.

Alternatively, alkaline hydrolysis can be employed, although this method may require more forcing conditions and could potentially affect other functional groups in the molecule. Aminolysis, using primary amines such as ethylenediamine or methylamine, is another effective method for phthalimide deprotection under milder conditions.

Once the 7-amino group is unmasked, it behaves as a typical aromatic amine, albeit with reduced basicity and nucleophilicity due to the electron-withdrawing nature of the 1,8-naphthyridine ring. This liberated amine can undergo a variety of functionalization reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be diazotized and subsequently converted to other functional groups such as hydroxyl, cyano, or halogens. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been successfully applied to 1,8-naphthyridine systems. researchgate.netsemanticscholar.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions typically require a halogenated or triflated naphthyridine precursor.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between a halo-naphthyridine and an organoboron reagent. researchgate.netsemanticscholar.orgwikipedia.orgorganic-chemistry.orgnih.gov It is widely used to introduce aryl, heteroaryl, or vinyl substituents. Palladium catalysts in the presence of a base are used to facilitate this transformation. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones have been successfully coupled with arylboronic acids. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples a halo-naphthyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes attached to the naphthyridine core.

Sonogashira Coupling: This coupling reaction involves a halo-naphthyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govorganic-chemistry.org It is a highly efficient method for the synthesis of alkynyl-substituted 1,8-naphthyridines.

The general conditions for these cross-coupling reactions on a hypothetical halo-substituted precursor of this compound are summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvents |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2, HetAr-B(OH)2 | Pd(PPh3)4, Pd(OAc)2/ligand | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF, Water |

| Heck-Mizoroki | Alkenes | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira | Terminal Alkynes | Pd(PPh3)4/CuI, PdCl2(PPh3)2/CuI | Et3N, Piperidine (B6355638) | THF, DMF |

Strategic Application for C-C, C-N, and C-O Bond Formation

The formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on the 1,8-naphthyridine nucleus is typically achieved through cross-coupling reactions. For these reactions to proceed, a leaving group, such as a halide or a triflate, is required on the naphthyridine ring. The C-2 hydroxyl group of the title compound can be converted into such a leaving group (see section 5.4.2), enabling its participation in a wide array of coupling protocols.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. nih.gov Once the 2-hydroxy group is converted to a 2-chloro or 2-triflyloxy substituent, it can be coupled with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst. semanticscholar.orgnih.gov This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups at the C-2 position. Studies on related naphthyridine systems have demonstrated the efficacy of this approach. researchgate.netnih.gov

C-N and C-O Bond Formation: The Buchwald-Hartwig amination and its oxygen-analogue, the Buchwald-Hartwig etherification, are palladium-catalyzed reactions that enable the formation of C-N and C-O bonds, respectively. These reactions would involve coupling the 2-halo- or 2-triflyloxy-7-N-phthalimidyl-1,8-naphthyridine intermediate with an amine or an alcohol. The choice of ligands is crucial for the success of these transformations, with specialized biarylphosphine or N-heterocyclic carbene (NHC) ligands often being employed to facilitate the catalytic cycle. nih.gov

Catalyst Development and Ligand Effects for Selective Coupling

The success of cross-coupling reactions on the 1,8-naphthyridine scaffold is highly dependent on the catalytic system employed. Palladium complexes are the most common catalysts for these transformations. nih.govacs.org

Catalyst Systems: Palladium(0) species, often generated in situ from Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are typically the active catalysts. Precatalysts that incorporate bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have been developed to improve catalyst stability and activity. nih.gov For instance, palladium complexes featuring N-heterocyclic carbenes functionalized with a 1,8-naphthyridine unit have been synthesized and used in Suzuki-Miyaura and Kumada-Corriu coupling reactions. nih.gov

Ligand Effects: The choice of ligand is critical for achieving high yields and selectivity.

Phosphine Ligands: Dialkylbiarylphosphine ligands, such as those developed by Buchwald, are highly effective in promoting reductive elimination, which is often the rate-limiting step in cross-coupling cycles. nih.gov Triphenylphosphine (PPh₃) is a common, more traditional ligand used in many coupling reactions.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can have higher turnover numbers and resist decomposition at elevated temperatures. nih.gov Their steric and electronic properties can be tuned to optimize reactivity for specific substrates. nih.gov

The table below summarizes typical catalytic systems used for cross-coupling reactions on naphthyridine and related heterocyclic systems.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene |

| Kumada-Corriu | PdCl₂(dppf) | (none) | (none) | THF |

This table represents generalized conditions and optimization is typically required for specific substrates.

Transformations of the Hydroxy Group at C-2

The 2-hydroxy-1,8-naphthyridine moiety exists in tautomeric equilibrium with its corresponding lactam form, 1,8-naphthyridin-2(1H)-one. This duality influences its reactivity, with many reactions occurring on either the oxygen or nitrogen atom of the amide-like structure.

Etherification, Esterification, and Oxidation Reactions

Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the naphthyridin-2-olate anion, followed by nucleophilic attack on an alkyl halide or sulfonate. This reaction typically results in O-alkylation, yielding a 2-alkoxy-1,8-naphthyridine derivative.

Esterification: Standard esterification procedures can be applied to the C-2 hydroxyl group. Reaction with an acyl chloride or carboxylic anhydride (B1165640), often in the presence of a base like pyridine or triethylamine, yields the corresponding 2-acyloxy-1,8-naphthyridine ester.

Oxidation: The oxidation of the 2-hydroxy-1,8-naphthyridine scaffold is not a commonly reported transformation. The electron-rich nature of the heterocyclic system and the presence of the amide-like tautomer make it susceptible to oxidative degradation or complex rearrangements rather than a simple oxidation of the hydroxyl group.

Conversion to Halogenated or Other Nucleophilically Labile Groups

To activate the C-2 position for cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, the hydroxyl group is frequently converted into a more effective leaving group. nih.gov

Conversion to Halides: The most common transformation in this class is the conversion of the 2-hydroxynaphthyridine to a 2-chloronaphthyridine. nih.gov This is typically achieved by treatment with a strong chlorinating agent. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

| Reagent | Product | Typical Conditions |

| Phosphorus oxychloride (POCl₃) | 2-Chloro-1,8-naphthyridine (B101967) | Neat or in a high-boiling solvent, reflux |

| Phosphorus pentachloride (PCl₅) | 2-Chloro-1,8-naphthyridine | Inert solvent, elevated temperature |

The resulting 2-chloro-7-N-phthalimidyl-1,8-naphthyridine is an excellent substrate for SNAr reactions with various nucleophiles (amines, alkoxides, thiolates) and for the palladium-catalyzed cross-coupling reactions discussed in section 5.3.1. masterorganicchemistry.comwikipedia.org

Conversion to Other Labile Groups: An alternative to halogenation is the conversion of the hydroxyl group to a sulfonate ester, such as a triflate (trifluoromethanesulfonate) or tosylate. Treatment of this compound with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine would yield the corresponding 2-triflyloxy derivative. Triflates are exceptionally good leaving groups and are highly valued as substrates in cross-coupling reactions, often reacting under milder conditions than their chloro counterparts.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. nih.govacs.org For a molecule like 2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine, moving beyond traditional multi-step syntheses, which can require harsh conditions and generate significant waste, is a key objective. nih.govresearchgate.net Future efforts will likely focus on methodologies that offer improved atom economy, reduced environmental impact, and novel reactivity.

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under remarkably mild conditions. nih.govnih.gov This strategy relies on the generation of highly reactive radical intermediates from photoexcited catalysts, enabling transformations that are often difficult to achieve through traditional thermal methods. nih.gov For the synthesis of 1,8-naphthyridine (B1210474) derivatives, photoredox catalysis could provide novel pathways for C-H functionalization, allowing for the direct introduction of substituents onto the heterocyclic core. acs.orgrsc.org This approach could streamline the synthesis of analogues of this compound by minimizing the need for pre-functionalized starting materials.

Electrosynthesis offers another sustainable alternative, using electrical current to drive chemical reactions. This method can reduce the reliance on stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and easier purification. The application of electrosynthesis to the construction and functionalization of N-heterocycles is a growing field, promising efficient and environmentally friendly routes to complex molecules.

| Methodology | Potential Application for this compound | Key Advantages | Research Challenges |

|---|---|---|---|

| Photoredox Catalysis | Direct C-H functionalization of the naphthyridine core; Late-stage modification of derivatives. | - Mild reaction conditions (ambient temperature, visible light)

| - Catalyst cost and stability

|

| Electrosynthesis | Oxidative or reductive cyclization to form the naphthyridine ring; Electrochemical functionalization. | - Avoids stoichiometric chemical reagents

| - Substrate scope limitations

|

The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. acs.org While the direct enzymatic synthesis of the 1,8-naphthyridine core is not yet established, biocatalysis holds immense promise for the preparation of chiral precursors. For instance, chemo-enzymatic strategies have been successfully employed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org A similar approach could be envisioned for creating chiral building blocks that can be converted into complex naphthyridine derivatives. Furthermore, enzymes could be engineered for the selective functionalization of the naphthyridine scaffold, such as hydroxylation or amination, at specific positions, offering a green alternative to traditional chemical methods.

| Biocatalytic Approach | Potential Application for this compound | Key Advantages | Research Challenges |

|---|---|---|---|

| Chemo-enzymatic Synthesis | Asymmetric synthesis of chiral precursors for the naphthyridine core. | - Exceptional stereoselectivity (enantio- and diastereo-)

| - Limited availability of enzymes for specific transformations

|

| Enzyme-Mediated Functionalization | Selective late-stage modification of the naphthyridine ring (e.g., hydroxylation). | - High regioselectivity and chemoselectivity

| - Engineering enzymes for non-natural substrates

|

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The optimization of synthetic routes requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts. Process Analytical Technology (PAT), utilizing in-situ spectroscopic methods, provides real-time data from a reacting mixture without the need for sampling, thereby offering a more complete picture of the chemical transformation. researchgate.netxjtu.edu.cn

Techniques like Flow Nuclear Magnetic Resonance (NMR) and in-situ Fourier-Transform Infrared (FTIR) spectroscopy are transformative for reaction monitoring. beilstein-journals.orgrsc.org By integrating these analytical tools directly into a reaction setup (either batch or continuous flow), chemists can track the consumption of reactants and the formation of products and intermediates in real time. rsc.orgresearchgate.net For the synthesis of this compound, which often involves multi-step processes like the Friedländer annulation, in-situ monitoring could be invaluable. researchgate.net It would enable the rapid optimization of parameters such as temperature, catalyst loading, and reaction time, leading to improved yields, higher purity, and enhanced process safety. researchgate.netwindows.net

| Technique | Information Gained | Impact on Synthesis of this compound |

|---|---|---|

| Flow NMR | - Structural confirmation of intermediates and products

| - Rapid optimization of reaction conditions

|

| In-situ IR | - Tracking of functional group changes

| - Precise control over reaction times

|

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

| AI/ML Application | Function | Benefit for Synthesizing Naphthyridine Derivatives |

|---|---|---|

| Retrosynthesis Planning | Generates potential synthetic pathways by working backward from the target molecule. pharmafeatures.comnih.gov | - Discovers novel and non-intuitive synthetic routes

|

| Reaction Yield Prediction | Predicts the expected yield of a reaction based on reactants, reagents, and conditions. rjptonline.orgdigitellinc.com | - Allows for computational screening of reaction conditions

|

| Selectivity Modeling | Forecasts the regio-, chemo-, and stereoselectivity of a chemical transformation. | - Crucial for synthesizing highly functionalized and complex molecules

|

Automated Synthesis Platforms for Naphthyridine Analogues

The exploration of the vast chemical space occupied by 1,8-naphthyridine analogues necessitates the development of high-throughput synthetic methods. Automated synthesis platforms are poised to revolutionize the discovery and optimization of these compounds. By integrating robotics, flow chemistry, and real-time reaction analysis, these platforms can rapidly generate libraries of analogues with systematic variations in their substitution patterns.

Key technologies that are being integrated into automated synthesis platforms for naphthyridine derivatives include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for the multi-step synthesis of complex heterocyclic systems like 1,8-naphthyridines, often leading to higher yields and purity compared to traditional batch methods.

High-Throughput Experimentation (HTE): Miniaturized parallel reactors allow for the simultaneous execution of numerous reactions, enabling the rapid screening of different catalysts, solvents, and reaction conditions. This is crucial for optimizing the synthesis of novel naphthyridine derivatives.

Machine Learning and AI: Predictive algorithms can be employed to design synthetic routes, predict reaction outcomes, and suggest optimal reaction conditions. This data-driven approach can significantly accelerate the discovery of new synthetic methodologies for 1,8-naphthyridines.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Scale | Milligrams to kilograms | Micrograms to grams |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Manual | Automated |

| Data Generation | Low | High |

| Reproducibility | Variable | High |

This interactive table summarizes the key differences between traditional and automated synthesis approaches for 1,8-naphthyridine analogues.

Interdisciplinary Research Opportunities

The unique electronic and structural properties of the 1,8-naphthyridine scaffold open up numerous opportunities for interdisciplinary research, extending beyond its traditional applications.

The planar, aromatic structure of the 1,8-naphthyridine core makes it an attractive building block for the design of novel functional materials. researchgate.net Collaborations between synthetic chemists and materials scientists are crucial for harnessing the potential of these compounds in various material applications.

Naphthyridine derivatives have shown promise in the development of organic light-emitting diodes (OLEDs). researchgate.netrsc.org Their tunable electronic properties, achieved through chemical modification, allow for the creation of materials with specific emission colors and high quantum efficiencies. For instance, novel n-type conjugated 1,8-naphthyridine oligomers have been investigated for their use in OLEDs. rsc.org

Furthermore, the ability of the 1,8-naphthyridine scaffold to act as a ligand for metal ions is being explored in the development of novel catalysts and sensors. researchgate.net The precise arrangement of nitrogen atoms within the naphthyridine ring system allows for the chelation of various metal centers, leading to the formation of stable coordination complexes with unique catalytic and photophysical properties.

| Material Application | Key Properties of 1,8-Naphthyridine Scaffold |

| Organic Electronics | Tunable electronic properties, high fluorescence quantum yields. researchgate.netrsc.org |

| Catalysis | Strong coordination to metal centers, thermal stability. researchgate.net |

| Sensing | Specific binding to target analytes, changes in optical or electronic properties upon binding. |

This interactive table highlights the key properties of the 1,8-naphthyridine scaffold that are relevant to different material science applications.

The 1,8-naphthyridine scaffold serves as a valuable starting point for the development of sophisticated chemical biology tools. Its rigid structure and amenability to chemical modification allow for the precise positioning of functional groups to probe biological systems.

The development of fluorescent probes based on the 1,8-naphthyridine core is an active area of research. These probes can be designed to selectively bind to specific biomolecules, such as proteins or nucleic acids, and report on their presence and activity through changes in fluorescence. The favorable photophysical properties of many naphthyridine derivatives, including large Stokes shifts and high quantum yields, make them well-suited for this purpose.

Furthermore, the 1,8-naphthyridine framework can be incorporated into larger molecules to create bifunctional probes. For example, a naphthyridine-based ligand could be tethered to a photo-crosslinking group to identify the binding partners of a particular small molecule within a complex biological milieu.

Q & A

Q. What are the optimized synthetic routes for 2-Hydroxy-7-N-phthalimidyl-1,8-naphthyridine, and how are reaction conditions controlled?

The synthesis involves a multi-step process starting with 2,6-diaminopyridine, which reacts with malic acid and sulfuric acid to form 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt. Subsequent reaction with phthalic anhydride in acetic acid introduces the phthalimidyl group at the 7-position . Key optimization parameters include:

- Temperature control : Excess heat can lead to side reactions, particularly during cyclization.

- Solvent choice : Acetic acid is critical for facilitating the phthalimidation step.

- Purity validation : Post-synthetic purification via recrystallization ensures high yields (88% reported in analogous derivatives) .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : , , and heteronuclear NMR (e.g., ) resolve substituent positions and confirm aromaticity .

- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 567 M) validates molecular weight and fragmentation patterns .

- Elemental analysis : Matches calculated values (e.g., C, H, N percentages) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How do substituent modifications at the 7-position affect binding affinity to biological targets?

Methyl or halogen substituents at the 7-position significantly alter binding thermodynamics. For example:

- Methyl groups enhance hydrophobic interactions, increasing binding constants by reducing entropy loss (e.g., ATMND binds cytosine with , 63× higher than unsubstituted derivatives) .

- Chlorine substituents improve electrophilicity, enabling stronger interactions with nucleophilic residues in enzyme active sites .

- Methodological validation : Isothermal titration calorimetry (ITC) dissects enthalpy () and entropy () contributions, while fluorescence titration quantifies binding constants .

Q. What challenges arise in designing metal-free synthesis routes, and how are they resolved?

Traditional methods rely on rare catalysts (e.g., cobalt nanocatalysts) or harsh conditions. Advanced strategies include:

- Organocatalytic approaches : Piperidine in ethanol enables sp C-H functionalization under mild, metal-free conditions, achieving 75–90% yields .

- Green solvent systems : Ethanol or water reduces toxicity and simplifies purification .

- Contradiction resolution : Conflicting reports on reaction efficiency (e.g., low yields in older methods) are addressed by optimizing catalyst loading (1 mol% piperidine) and reaction time (12–24 hrs) .

Q. How can thermodynamic profiling explain enhanced bioactivity in substituted naphthyridines?

Substituted derivatives exhibit improved bioactivity due to:

- Entropic stabilization : Methyl groups reduce solvent reorganization energy, lowering entropy penalties (e.g., for ATMND is −217 cal/mol·K vs. −161 cal/mol·K for unsubstituted analogs) .

- Hydrophobic effects : Increased (heat capacity change) correlates with enhanced hydrophobic interactions in binding pockets .

- Experimental design : ITC and differential scanning calorimetry (DSC) quantify these parameters, guiding rational drug design .

Data Contradiction Analysis

Q. How do conflicting reports on naphthyridine cytotoxicity inform experimental design?

Discrepancies in cytotoxicity data (e.g., IC variations across cell lines) arise from:

- Substituent-dependent activity : Bromine at position 6 enhances neuroprotection, while methyl groups at position 7 improve antimicrobial activity .

- Assay conditions : Varying pH or serum content in cell culture media alters compound stability. Standardized protocols (e.g., 10% FBS in DMEM, pH 7.4) mitigate variability .

- Validation steps : Cross-referencing with structural analogs (e.g., 6-bromo-4-methyl derivatives) clarifies structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.